Z-Ile-Glu-Thr-Asp 7-酰胺基-4-三氟甲基香豆素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

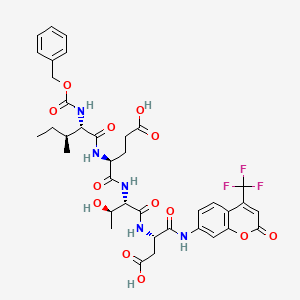

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a fluorogenic caspase-8/granzyme B substrate . It contains the acetyl moiety . It is used as a fluorogenic substrate for caspase 8 and granzyme B .

Molecular Structure Analysis

The molecular structure of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is represented by the empirical formula C37H42F3N5O13 . Its molecular weight is 821.75 .Chemical Reactions Analysis

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a substrate that is cleaved during apoptosis to produce the p12 subunit and a p20 peptide that is further cleaved to form the p17 subunit of mature caspase 3 .Physical And Chemical Properties Analysis

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a powder with a molecular weight of 821.75 . It is typically stored at -20°C .科学研究应用

Fluorogenic Substrate for Caspase 8 and Granzyme B

“Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin” is used as a fluorogenic substrate for caspase 8 and granzyme B . These enzymes are involved in apoptosis, a process of programmed cell death. The compound’s fluorescence allows researchers to monitor the activity of these enzymes in real-time .

Apoptosis Research

This compound plays a crucial role in apoptosis research. IETD is the sequence of amino acid residues 172-175 of procaspase 3, which is cleaved during apoptosis to produce the p12 subunit and a p20 peptide that is further cleaved to form the p17 subunit of mature caspase 3 . This makes it a valuable tool for studying the mechanisms of apoptosis.

Drug Discovery

In drug discovery, this compound can be used to screen for inhibitors of caspase 8 and granzyme B. This could potentially lead to the development of new therapeutic agents for diseases where these enzymes play a role .

Cancer Research

In cancer research, the compound can be used to study the role of caspase 8 and granzyme B in tumor progression and response to therapy .

Immunology

In immunology, granzyme B is known to play a role in the immune response. Therefore, this compound can be used to study the function of granzyme B in immune cells .

Biochemical and Physiological Actions

The compound has been used to study the biochemical and physiological actions of caspase 8 and granzyme B . This includes understanding how these enzymes are activated and regulated, and how they interact with other proteins in the cell .

作用机制

Target of Action

The primary targets of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin are caspase 8 and granzyme B . These are proteolytic enzymes involved in the initiation and execution of apoptosis, a form of programmed cell death.

Mode of Action

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin acts as a fluorogenic substrate for caspase 8 and granzyme B . It is cleaved by these enzymes during the process of apoptosis.

Biochemical Pathways

The compound is involved in the apoptotic pathway . Specifically, it is part of the sequence of amino acid residues 172-175 of procaspase 3 . During apoptosis, this sequence is cleaved to produce the p12 subunit and a p20 peptide, which is further cleaved to form the p17 subunit of mature caspase 3 .

Result of Action

The cleavage of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin by caspase 8 and granzyme B results in the production of the p12 subunit and a p20 peptide, which is further cleaved to form the p17 subunit of mature caspase 3 . This is a key step in the execution phase of apoptosis, leading to programmed cell death.

属性

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIFCAJYIPUCJW-QXPVPWKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F3N5O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746702 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219138-02-0 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)